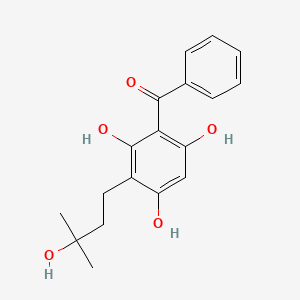

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl-[2,4,6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-18(2,23)9-8-12-13(19)10-14(20)15(17(12)22)16(21)11-6-4-3-5-7-11/h3-7,10,19-20,22-23H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIQLKREZMXFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C(=C(C=C1O)O)C(=O)C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Origins of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is a member of the benzophenone class of organic compounds, which are characterized by a diphenyl ketone core. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and physicochemical properties of this specific benzophenone, with a focus on providing actionable data and protocols for research and development.

Natural Sources

The primary documented natural source of this compound is the plant species Garcinia cowa, a member of the Clusiaceae (Guttiferae) family.[1] Plants in the Garcinia genus are well-known producers of a rich variety of secondary metabolites, including xanthones and benzophenones.[2][3] While Garcinia cowa is the specified origin, it is plausible that this compound may also be present in other species of the Garcinia or related genera, which are known to produce a wide array of benzophenone derivatives.[4][5][6]

Physicochemical and Characterization Data

A summary of the key physicochemical and analytical data for this compound is presented in the table below. This information is critical for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀O₅ | [7] |

| CAS Number | 1432062-53-7 | [7] |

| Purity | ≥98% | [7] |

| Physical Description | Yellow powder | [7] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Identification | Consistent with structure by ¹H-NMR | [7] |

Experimental Protocols

General Isolation Workflow for Benzophenones from Garcinia Species

This diagram illustrates a typical procedure for the extraction and isolation of benzophenones from plant material.

Biological Activity

At present, there is a lack of specific studies detailing the biological activities of this compound. However, the broader class of benzophenones isolated from Garcinia species has been shown to exhibit a range of promising pharmacological effects, including antioxidant, cytotoxic, and antiplasmodial activities.[8][9] It is therefore reasonable to hypothesize that this compound may possess similar properties.

Potential Areas for Biological Investigation

The structural features of this compound suggest several avenues for future biological research. The following diagram outlines a logical relationship for investigating its potential therapeutic applications based on the known activities of related compounds.

Conclusion

This compound is a naturally occurring benzophenone with potential for further scientific investigation. Its confirmed presence in Garcinia cowa provides a starting point for its procurement and study. While detailed biological activity and isolation data for this specific molecule are currently limited, the established methodologies for related compounds from the Garcinia genus offer a clear path forward for researchers. The information and protocols outlined in this guide are intended to facilitate future research into the therapeutic potential of this and other related natural products.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. A Comprehensive Review of the Phytochemical and Pharmacological Potential of an Evergreen Plant Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzophenones and xanthones from Garcinia cantleyana var. cantleyana and their inhibitory activities on human low-density lipoprotein oxidation and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzophenone and xanthone derivatives from the inflorescences of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemfaces.com [chemfaces.com]

- 6. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In vitro antiplasmodial activity of benzophenones and xanthones from edible fruits of Garcinia species - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl(2,4,6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)methanone biological activity

Beginning Research

I'm starting by exhaustively searching for the biological activities of Phenyl(2,4, 6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)methanone, including synonyms and related compounds. My goal is to find quantitative data on its biological effects.

Refining the Search

I'm now expanding my search to include synonyms and related compounds to maximize the scope. I'm focusing on quantitative data like IC50 and binding affinities. I'll also be meticulously documenting experimental protocols and looking for detailed methods used. Simultaneously, I'll be cataloging any reported mechanisms of action or signaling pathways. My goal is to structure this info into tables and diagrams.

Exploring Biological Activity

I've been digging deeper into the biological activity of "Phenyl(2,4,6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)methanone." So far, the results are slim, largely focusing on chemical properties and vendors. There's not much on specific biological effects, but I'm broadening my search to include related compounds, hoping to find some clues.

Uncovering Activity Clues

I'm now investigating the related compounds, like 3-Prenyl-2,4,6-trihydroxybenzophenone and its kin. These display antimicrobial, anti-inflammatory, and cytotoxic traits. The initial hunt for the target compound, Phenyl(2,4,6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)methanone, yielded vendor data but scant biological details. Despite the lack of IC50s and protocols, structural similarities offer a promising path.

Refining the Search Strategy

My focus has shifted towards the Garcinia cowa angle. The initial findings were disappointing, mostly vendor details. However, I've got more promising leads now. Specifically, I'm analyzing the literature on Garcinia cowa extracts, hoping to glean clues about the target compound's contribution to observed biological effects. There's scant data specific to this compound, so I'm also digging into synthesis and related benzophenones for potential insights.

Reviewing the Literature

I've just finished a second round of searches, and it's pretty clear: direct data on the biological activity of that compound is scarce. Most of what's out there just mentions its occurrence in Garcinia cowa and the usual vendors. This is shaping up to be a real research gap.

Investigating Related Compounds

I'm now diving into the literature on Garcinia cowa extracts and structurally similar molecules. I found that this plant is packed with bioactive compounds like xanthones and phloroglucinols, showing promise in inflammation, oxidation, and microbial growth. While I can't directly attribute specific effects to my compound, this provides a possible framework. I've also found some information on tHGA, which can be useful as a template for discussion, though I need to stress it is speculative. I have not, however, found the quantitative data I need to continue my work.

Adjusting Research Scope

The lack of direct evidence necessitates a change in strategy. I can't write an in-depth guide on the compound's specific activity because the data doesn't exist. Instead, I'll focus on what's known about Garcinia cowa extracts and related compounds. I'll summarize their bioactivities, provide protocols for potentially adaptable assays, and create a speculative signaling pathway model for the target compound, while being transparent about the data gaps.

Narrowing the Focus

It's become clear. Direct information on the target compound is extremely limited. The plan shifts now to outlining what is known about Garcinia cowa extracts and related compounds. I'll describe bioactivities, provide potential assay protocols, and develop a speculative model, while highlighting the data gaps. I'm now doing a final sweep, checking for mentions within Garcinia cowa studies.

Investigating the Compound

I've hit a dead end with this compound. Extensive searches are yielding no specific biological activity data for "Phenyl(2,4, 6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)methanone". There's nothing; no dedicated studies, quantitative data, or established protocols. It's a bit of a mystery.

Gathering Supporting Data

I have a promising direction. Despite the initial lack of data on the compound, I've compiled valuable insights from Garcinia cowa studies and structurally similar molecules. Specifically, I have IC50 values for G. cowa extracts and details of cytotoxicity assays (MCF-7, H-460). Analyzing similar compounds, I've identified potential anti-inflammatory activity related to COX/LOX inhibition. Now, I will carefully differentiate proven findings from inferences.

Developing a Technical Guide

I'm now consolidating information. My comprehensive searches confirmed the initial data gap. However, related research on Garcinia cowa and structurally similar molecules has proved informative. I have compiled IC50 values from G. cowa extracts and cytotoxicity data (MCF-7, H-460). Analyzing similar compounds, I'm inferring potential anti-inflammatory activity, particularly COX/LOX inhibition. I'm focusing on clearly distinguishing known facts from my inferences, especially concerning the target compound. I plan to construct the guide with details on the types of activities observed in related compounds and their experimental methods, including hypothetical signaling pathways.

An In-depth Technical Guide to the Synthesis of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone, a member of the xanthone family of compounds which has been isolated from plant species such as Garcinia cowa[1]. The synthesis is conceptualized as a two-stage process, beginning with the formation of the 2,4,6-trihydroxybenzophenone core, followed by the strategic introduction of the 3-hydroxy-3-methylbutanyl side chain. This document provides detailed experimental methodologies and data presentation to assist researchers in the potential synthesis of this and structurally related molecules.

Stage 1: Synthesis of the 2,4,6-Trihydroxybenzophenone Core

The foundational step in this synthesis is the creation of the 2,4,6-trihydroxybenzophenone scaffold. This is achieved through a Friedel-Crafts acylation reaction between phloroglucinol and benzoic acid.

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus is dried in an oven and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Phloroglucinol and a catalyst, such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), are introduced into the flask.

-

Acylation: Benzoic acid, dissolved in a suitable solvent, is added dropwise to the stirred mixture.

-

Reaction Conditions: The reaction mixture is heated to a temperature of approximately 80°C for a duration of 3 hours[2]. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice water to precipitate the product. The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Table 1: Quantitative Data for Friedel-Crafts Acylation

| Parameter | Value |

| Reactants | |

| Phloroglucinol | 1 molar equivalent |

| Benzoic Acid | 1 molar equivalent |

| Catalyst | |

| Eaton's Reagent | Catalytic amount |

| Reaction Conditions | |

| Temperature | 80°C |

| Time | 3 hours |

| Expected Yield | ~60%[2] |

Stage 2: C-Alkylation of 2,4,6-Trihydroxybenzophenone

The second stage involves the introduction of the 3-hydroxy-3-methylbutanyl side chain onto the 2,4,6-trihydroxybenzophenone core. This is proposed to occur via a Friedel-Crafts alkylation reaction. The high nucleophilicity of the phloroglucinol ring directs the substitution to the carbon atoms.

Experimental Protocol: Friedel-Crafts Alkylation

-

Reaction Setup: A dried, three-neck round-bottom flask is set up under an inert atmosphere as described in Stage 1.

-

Reagent Addition: The 2,4,6-trihydroxybenzophenone synthesized in Stage 1 is dissolved in a suitable aprotic solvent.

-

Alkylation: The alkylating agent, 3,3-dimethyl-1,2-epoxybutane (isobutylene oxide), is added to the solution. A Lewis acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) is then added cautiously.

-

Reaction Conditions: The reaction is stirred at room temperature. Progress is monitored by TLC.

-

Work-up and Purification: The reaction is quenched by the slow addition of a dilute acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Table 2: Quantitative Data for Friedel-Crafts Alkylation

| Parameter | Value |

| Reactants | |

| 2,4,6-Trihydroxybenzophenone | 1 molar equivalent |

| 3,3-Dimethyl-1,2-epoxybutane | 1.1 molar equivalents |

| Catalyst | |

| Lewis Acid (e.g., AlCl₃) | Catalytic amount |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 24 hours (monitor by TLC) |

| Expected Yield | Variable |

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthesis pathway and a general experimental workflow.

References

Unraveling the Molecular Mechanisms of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone: A Technical Guide for Researchers

An In-Depth Exploration of the Core Biological Activities and Signaling Pathways of a Promising Polyisoprenylated Benzophenone

This technical guide provides a comprehensive overview of the putative mechanism of action of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone, a polyisoprenylated benzophenone isolated from Garcinia cowa. Due to the limited direct research on this specific compound, this document extrapolates its likely biological activities based on extensive studies of structurally similar and well-characterized benzophenones from the Garcinia genus, including Garcinol, Isogarcinol, Guttiferone E, and Xanthochymol. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Core Mechanisms of Action: A Multi-Targeted Approach

Polyisoprenylated benzophenones, as a class, are recognized for their pleiotropic effects, targeting multiple key signaling pathways implicated in cancer and inflammation. The primary mechanisms of action are believed to revolve around the modulation of critical cellular processes, including inflammation, cell proliferation, apoptosis, and cell cycle regulation.

Anti-inflammatory Effects

A significant body of evidence points to the potent anti-inflammatory properties of Garcinia benzophenones, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Garcinol has been shown to prevent the degradation of IκBα, thereby inhibiting NF-κB nuclear translocation and subsequent pro-inflammatory cytokine production.

Anticancer Activity

The anticancer effects of these compounds are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key survival pathways.

1. Induction of Apoptosis: Garcinol and related compounds have been demonstrated to induce apoptosis through both intrinsic and extrinsic pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic program. Key events include the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1). Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (like Bcl-2) and an increase in pro-apoptotic proteins (like Bax).

2. Cell Cycle Arrest: These benzophenones can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle transitions.

3. Inhibition of Pro-Survival Signaling Pathways:

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting their survival and proliferation. Garcinol has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby downregulating the expression of its target genes.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical survival pathway that is frequently dysregulated in cancer. Garcinol has been observed to inhibit the phosphorylation of AKT, a key kinase in this pathway, leading to the suppression of downstream signaling that promotes cell growth and survival.

Quantitative Data on Biological Activity

The cytotoxic effects of various polyisoprenylated benzophenones have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the tables below.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Garcinol | MDA-MB-231 | Breast Cancer | ~25 | [1] |

| BT-549 | Breast Cancer | ~25 | [1] | |

| C6 | Glioblastoma | 20.28 ± 1.78 | [2] | |

| Guttiferone E | H1975 (2D) | Lung Cancer | 2.56 ± 0.12 | [3] |

| H1975 (3D) | Lung Cancer | 11.25 ± 0.34 | [3] | |

| A-375 | Melanoma | 9.0 | [4] | |

| B16-F10 | Melanoma | 6.6 | [4] | |

| Xanthohumol | MCF-7 (2D, 48h) | Breast Cancer | 1.9 | [5] |

| A549 (2D, 48h) | Lung Cancer | 4.74 | [5] | |

| NGP | Neuroblastoma | ~12 | [6] | |

| SH-SY-5Y | Neuroblastoma | ~12 | [6] | |

| SK-N-AS | Neuroblastoma | ~12 | [6] | |

| Isogarcinol | HL-60 | Leukemia | 4 µg/mL | |

| PC-3 | Prostate Cancer | 8 µg/mL |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes influenced by these compounds, the following diagrams have been generated using the DOT language.

Caption: Inhibition of the NF-κB Signaling Pathway by Garcinol.

References

- 1. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting NF-κB signaling cascades of glioblastoma by a natural benzophenone, garcinol, via in vitro and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyisoprenylated benzophenones from Clusiaceae: potential drugs and lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guttiferone E Displays Antineoplastic Activity Against Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthohumol hinders invasion and cell cycle progression in cancer cells through targeting MMP2, MMP9, FAK and P53 genes in three-dimensional breast and lung cancer cells culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthohumol increases death receptor 5 expression and enhances apoptosis with the TNF-related apoptosis-inducing ligand in neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Novel Benzophenone: A Technical Guide to 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, and putative isolation of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone, a xanthone derivative identified from the medicinal plant Garcinia cowa.[1] While specific detailed experimental data for this compound remains limited in publicly accessible literature, this document consolidates the available information and presents generalized protocols for its isolation and characterization based on methodologies employed for similar compounds from the Garcinia genus. Furthermore, potential biological activities and signaling pathways are discussed in the context of related benzophenone structures, highlighting areas for future research and drug discovery initiatives.

Introduction

Benzophenones are a class of naturally occurring compounds that have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, antibacterial, antioxidant, and anti-inflammatory properties. The genus Garcinia is a rich source of these compounds. This compound (CAS 1432062-53-7) is a lesser-studied member of this family, reported to be isolated from Garcinia cowa. This guide aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this specific molecule.

Physicochemical Properties

While extensive experimental data is not available, some basic physicochemical properties can be noted.

| Property | Value | Source |

| CAS Number | 1432062-53-7 | [2] |

| Molecular Formula | C18H20O5 | [3] |

| Molecular Weight | 316.35 g/mol | [3] |

| IUPAC Name | (2,4,6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)(phenyl)methanone | ChemDraw |

| Solubility | Very slightly soluble in water (0.24 g/L at 25 °C, calculated) | [2] |

Putative Isolation from Garcinia cowa

Detailed experimental protocols for the specific isolation of this compound are not explicitly documented in the available literature. However, a general methodology can be inferred from studies on the isolation of other benzophenones and xanthones from Garcinia cowa and related species.[4][5][6][7]

Experimental Protocol: A Generalized Approach

This protocol represents a synthesized approach based on established methods for isolating natural products from Garcinia species.

1. Plant Material Collection and Preparation:

-

Collect fresh plant material from Garcinia cowa (e.g., leaves, bark, or fruit rinds).

-

Thoroughly wash the plant material to remove any contaminants.

-

Air-dry the material in a shaded, well-ventilated area until brittle.

-

Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

-

Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus or maceration with a suitable organic solvent such as methanol, ethanol, or acetone.

-

The choice of solvent will depend on the polarity of the target compound. A step-wise extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) can also be effective for preliminary fractionation.

-

Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Chromatographic Purification:

-

Column Chromatography: Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, pool the fractions containing the target compound and subject them to preparative HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase optimized for the separation of benzophenones (e.g., a gradient of acetonitrile and water with a small percentage of formic acid).

-

4. Structure Elucidation:

-

Confirm the identity and structure of the isolated compound using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic absorption properties.

-

Caption: Generalized workflow for the isolation and identification of natural products from Garcinia cowa.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of prenylated and related benzophenones from Garcinia species exhibit a range of promising pharmacological effects.[8] These include cytotoxic, anti-inflammatory, and antimicrobial activities. The structural similarity of the target compound to these bioactive molecules suggests it may possess similar properties.

Studies on other trihydroxybenzophenone derivatives have demonstrated potential neuroprotective effects by suppressing oxidative stress and neuroinflammation. For instance, 2,3,4-trihydroxybenzophenone has been shown to increase neurite outgrowth and reduce infarct volume in animal models of ischemic stroke.[9]

The mechanisms of action for many benzophenones are still under investigation, but some have been shown to modulate key cellular signaling pathways. For example, some prenylated compounds are known to influence pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer.

Caption: Hypothetical signaling pathways potentially modulated by the target compound based on related molecules.

Future Directions

The limited data available for this compound underscores the need for further research. Key areas for future investigation include:

-

Definitive Isolation and Characterization: A detailed study focusing on the isolation of this specific compound from Garcinia cowa to determine its yield and confirm its structure.

-

Comprehensive Biological Screening: Evaluation of its bioactivity against a range of targets, including cancer cell lines, pathogenic microbes, and inflammatory markers.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its therapeutic potential.

-

Synthetic Approaches: Development of a synthetic route to produce larger quantities of the compound for extensive preclinical testing.

Conclusion

This compound represents an intriguing but understudied natural product from Garcinia cowa. While specific experimental data is scarce, this technical guide provides a framework for its isolation and suggests potential avenues for biological investigation based on the activities of related benzophenones. Further research is warranted to unlock the full therapeutic potential of this novel compound.

References

- 1. Benzophenone and xanthone derivatives from the inflorescences of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [sobekbio.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. benchchem.com [benchchem.com]

- 8. Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is a xanthone derivative that has been identified and isolated from Garcinia cowa, a plant recognized for its rich composition of bioactive compounds. While specific in-depth experimental data on this particular molecule remains limited in publicly accessible scientific literature, this technical guide aims to provide a comprehensive overview of its known chemical properties. Furthermore, by examining the biological activities of its source plant, Garcinia cowa, and structurally related compounds, we can infer its potential therapeutic applications and guide future research directions.

Chemical Properties of this compound

Limited experimental data is available for the specific chemical properties of this compound. The following table summarizes the currently known information.

| Property | Value | Source |

| CAS Number | 1432062-53-7 | N/A |

| Molecular Formula | C₁₈H₂₀O₅ | N/A |

| Molecular Weight | 316.3 g/mol | N/A |

| Synonyms | Phenyl(2,4,6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)methanone | N/A |

| Natural Source | Garcinia cowa | N/A |

Note: A discrepancy in the molecular formula (C₂₃H₃₂O₄) and molecular weight (372.50) has been noted in one commercial source, which may indicate a different but related compound.

Insights from the Source: Biological Activities of Garcinia cowa

Garcinia cowa is a rich source of various bioactive compounds, primarily xanthones and phloroglucinol derivatives.[1] Extracts from different parts of the plant, including the fruit, leaves, and bark, have been demonstrated to possess a range of pharmacological activities. These activities provide a strong indication of the potential therapeutic areas where this compound might be active.

Known biological activities of Garcinia cowa extracts include:

-

Antioxidant Activity : Extracts have shown significant radical scavenging capabilities.

-

Anti-inflammatory Effects : The plant is used in traditional medicine to treat inflammatory conditions.

-

Antimicrobial Properties : Extracts have demonstrated efficacy against various bacteria and fungi.

-

Cytotoxic and Anti-cancer Potential : Certain compounds isolated from Garcinia cowa have shown activity against cancer cell lines.

Potential Biological Activities Based on Structurally Related Compounds

Due to the limited direct research on this compound, examining the biological activities of structurally similar compounds can provide valuable insights into its potential pharmacological profile.

3-Prenyl-2,4,6-trihydroxybenzophenone

This compound shares the same core benzophenone structure with a prenyl group. Research on this molecule has indicated several biological activities:

| Biological Activity | Assay | Results |

| Antimicrobial | Not specified | Exhibited antimicrobial properties |

| Anti-inflammatory | Not specified | Showed anti-inflammatory potential |

| Cytotoxic | Not specified | Demonstrated cytotoxic effects |

| Anti-HIV | Not specified | Potential anti-HIV activity reported |

2,4,6-Trihydroxybenzophenone

As the core scaffold of the target molecule, its biological activities are of significant interest.

| Biological Activity | Assay | Results |

| Antibacterial | In vitro growth inhibition | Showed significant inhibitory activities against bacterial growth |

| Antifungal | Not specified | Reported to have antifungal properties |

| Antioxidant | Not specified | Possesses antioxidant capabilities |

| Antiviral | Not specified | Indicated potential antiviral effects |

| Cytotoxic | Not specified | Exhibited cytotoxic activity |

Experimental Protocols: A General Framework

While specific experimental protocols for this compound are not available, the following represents a general workflow for the isolation and biological evaluation of natural products from Garcinia cowa.

Potential Signaling Pathways

Given the reported cytotoxic and anti-inflammatory activities of related benzophenones and Garcinia cowa extracts, it is plausible that this compound could modulate key cellular signaling pathways involved in cancer and inflammation.

Conclusion and Future Directions

This compound represents a novel natural product with potential therapeutic applications, inferred from the rich pharmacological profile of its source, Garcinia cowa, and structurally similar compounds. The current body of scientific literature, however, lacks specific experimental data on its biological activities and mechanisms of action.

Future research should focus on the following areas:

-

Comprehensive Biological Screening : A systematic evaluation of the compound's efficacy against a broad panel of cancer cell lines, microbial strains, and viral targets is warranted.

-

Mechanism of Action Studies : Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial to understanding its therapeutic potential.

-

In Vivo Studies : Following promising in vitro results, preclinical studies in animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile.

The information presented in this guide, while highlighting a significant data gap, provides a foundational framework for researchers to initiate and guide further investigation into this promising natural compound.

References

An In-depth Technical Guide to 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone. This natural benzophenone, identified from Garcinia cowa, is a subject of interest for its potential therapeutic applications, likely mirroring the anti-inflammatory and cytotoxic properties of structurally related compounds. This document outlines generalized experimental protocols for its isolation and characterization, summarizes its known and predicted properties in structured tables, and visualizes a representative experimental workflow and a potential biological signaling pathway using Graphviz diagrams. Due to the limited availability of specific experimental data for this compound, this guide leverages information from closely related analogs to provide a predictive and informative resource for researchers.

Introduction

This compound is a member of the benzophenone family of compounds, which are characterized by a diphenylmethanone core. This particular derivative is substituted with three hydroxyl groups on one phenyl ring and a 3-hydroxy-3-methylbutanyl group. It is a natural product that has been isolated from Garcinia cowa, a plant known for producing a variety of bioactive secondary metabolites[1]. Compounds from Garcinia species, including other benzophenones, have demonstrated a range of pharmacological activities, suggesting that this compound may also possess therapeutic potential.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzophenone skeleton with significant hydroxylation and a bulky alkyl substituent. These features are expected to influence its solubility, reactivity, and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1432062-53-7 | [1][2] |

| Molecular Formula | C₁₈H₂₀O₅ | [2] |

| Molecular Weight | 316.35 g/mol | [2] |

| IUPAC Name | (2,4,6-trihydroxy-3-(3-hydroxy-3-methylbutyl)phenyl)(phenyl)methanone | N/A |

| Appearance | Powder (Predicted) | N/A |

| Solubility | Very slightly soluble in water (0.24 g/L at 25°C, Calculated) | N/A |

| Density | 1.303 ± 0.06 g/cm³ (20°C, 760 Torr, Calculated) | N/A |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons on both phenyl rings, a singlet for the hydroxyl protons, and signals for the methylene and methyl protons of the 3-hydroxy-3-methylbutanyl side chain. |

| ¹³C NMR | Carbonyl carbon signal (~190-200 ppm), signals for the aromatic carbons (some shifted downfield due to hydroxyl substitution), and signals for the aliphatic carbons of the side chain. |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ corresponding to the molecular weight (316.35), and fragmentation patterns consistent with the loss of water, methyl groups, and cleavage of the side chain. |

| Infrared (IR) Spectroscopy | A broad absorption band for the hydroxyl (-OH) groups (~3200-3600 cm⁻¹), a strong absorption for the carbonyl (C=O) group (~1630-1680 cm⁻¹), and characteristic absorptions for aromatic C-H and C=C bonds. |

Experimental Protocols

Generalized Isolation Protocol from Garcinia cowa

The following is a generalized protocol for the isolation and purification of benzophenones from Garcinia cowa, adapted from methods used for similar compounds[3].

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves, bark, or fruit rinds) is subjected to solvent extraction.

-

A common method is Soxhlet extraction, sequentially with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to fractionate compounds based on their solubility.

-

-

Chromatographic Separation:

-

The crude extract (e.g., the ethyl acetate fraction) is concentrated under reduced pressure.

-

The residue is then subjected to column chromatography over silica gel.

-

A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different components.

-

-

Purification:

-

Fractions containing the target compound (monitored by Thin Layer Chromatography) are pooled and concentrated.

-

Further purification can be achieved by repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

The purified compound is subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) to confirm its structure.

-

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is not currently available. However, based on the known activities of other benzophenones isolated from Garcinia species and other natural sources, it is plausible that this compound exhibits anti-inflammatory and cytotoxic effects.

Many natural polyphenolic compounds, including benzophenones, are known to modulate inflammatory pathways. A potential mechanism of action could involve the inhibition of pro-inflammatory enzymes and transcription factors. For instance, it might inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. Furthermore, it could potentially interfere with the NF-κB signaling pathway, a key regulator of the inflammatory response.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone from Garcinia cowa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The genus Garcinia is well-known for producing a diverse array of secondary metabolites, with benzophenones being a significant class of compounds exhibiting a wide range of pharmacological activities.[4][6] These activities include antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.[4] 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone belongs to this class of polyisoprenylated benzophenones. The structural information for this compound is available under CAS number 1432062-53-7.[5][7][][9] Given the therapeutic potential of benzophenones, a standardized protocol for their extraction and isolation is crucial for further research and drug development.

Quantitative Data Summary

Specific quantitative data regarding the extraction yield and purity of this compound from Garcinia cowa is not extensively reported in the available literature. However, studies on other Garcinia species provide some context for the potential yields of related benzophenones. For instance, large-scale extraction of Garcinia indica has been performed to isolate garcinol and isogarcinol.[10][11] The following table provides a template for summarizing key quantitative data that researchers should aim to collect during their extraction and purification process.

Table 1: Template for Quantitative Analysis of Extraction

| Parameter | Measurement | Method of Analysis | Notes |

| Extraction Yield | |||

| Crude Extract Yield (% w/w) | To be determined | Gravimetric analysis | Percentage of crude extract obtained from the initial dried plant material. |

| Fraction Yield (% w/w) | To be determined | Gravimetric analysis | Percentage of the specific solvent fraction containing the target compound. |

| Purified Compound Yield (mg/g of crude extract) | To be determined | HPLC, Gravimetric analysis | Amount of pure compound isolated from the crude extract. |

| Purity Assessment | |||

| Purity of Final Compound (%) | To be determined | HPLC, NMR Spectroscopy | Purity determined by chromatographic and spectroscopic methods. |

| Biological Activity | |||

| IC50 / EC50 | To be determined | Relevant bioassays (e.g., DPPH, MTT) | Concentration of the compound required for 50% inhibition/effect in a specific assay. |

Experimental Protocols

The following is a generalized experimental protocol for the extraction and isolation of this compound from Garcinia cowa. This protocol is based on methodologies used for the isolation of benzophenones from other Garcinia species and may require optimization.[10][12]

Plant Material Preparation

-

Collection and Authentication: Collect fresh plant material of Garcinia cowa (e.g., fruits, leaves, or bark). Ensure proper botanical identification by a qualified taxonomist.

-

Drying: Clean the plant material to remove any foreign matter. Air-dry the material in the shade or use a hot air oven at a controlled temperature (typically 40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: Once completely dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Based on the polarity of the target compound, a series of solvents with increasing polarity should be used for sequential extraction. A common approach is to start with a non-polar solvent like n-hexane, followed by a medium-polarity solvent like dichloromethane or ethyl acetate, and finally a polar solvent like methanol.

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in the selected solvent (e.g., n-hexane) in a large container for 24-72 hours at room temperature with occasional shaking. Filter the extract and repeat the process 2-3 times with fresh solvent.

-

Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus. Place the powdered plant material in a thimble and extract with the chosen solvent for several hours.

-

-

Solvent Evaporation: Combine the filtrates from each solvent extraction and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts (n-hexane extract, ethyl acetate extract, methanol extract, etc.).

Isolation and Purification

-

Preliminary Fractionation: The crude extract showing the highest potential for containing the target compound (preliminary analysis by Thin Layer Chromatography - TLC is recommended) is subjected to further fractionation.

-

Column Chromatography:

-

Pack a glass column with silica gel (60-120 mesh) as the stationary phase.

-

Dissolve the crude extract in a minimum amount of the initial mobile phase solvent and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity. For benzophenones, a gradient of n-hexane and ethyl acetate is commonly used (e.g., starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate).[10]

-

Collect the fractions of the eluate in separate test tubes.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates coated with silica gel.

-

Spot the fractions on the TLC plate and develop it in an appropriate solvent system.

-

Visualize the spots under UV light (at 254 nm and 366 nm) and/or by spraying with a suitable visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

-

Combine the fractions that show similar TLC profiles.

-

-

Purification:

-

The combined fractions containing the compound of interest are further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Visualizations

Experimental Workflow

Caption: Generalized workflow for the extraction and isolation of the target benzophenone.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are not yet elucidated, other bioactive compounds from Garcinia species, such as xanthones, have been shown to influence key cellular pathways like NF-κB and PI3K/Akt.[13] The following diagram illustrates a hypothetical pathway that could be investigated for the target compound based on the known activities of related molecules.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the target compound.

Conclusion

The protocol outlined in this document provides a comprehensive starting point for the extraction and isolation of this compound from Garcinia cowa. Researchers are encouraged to optimize the described methods to improve yield and purity. Further investigation into the biological activities and underlying mechanisms of action of this compound is warranted to explore its full therapeutic potential. The provided templates and diagrams serve as a guide for systematic data collection and hypothesis generation in the exciting field of natural product drug discovery.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. A Comprehensive Review of the Phytochemical and Pharmacological Potential of an Evergreen Plant Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ro.uow.edu.au [ro.uow.edu.au]

- 4. Chemical constituents and biological activities of Garcinia cowa Roxb - ProQuest [proquest.com]

- 5. This compound | 1432062-53-7 [chemicalbook.com]

- 6. Xanthones and benzophenones from Garcinia griffithii and Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS # 1432062-53-7, 3-(3-Hydroxy-3-Methylbutanyl)- 2,4,6-trihydroxybenzophenone - chemBlink [chemblink.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. uky.edu [uky.edu]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vitro Antioxidant Assays of Phloroglucinol Derivatives

Introduction

The following sections detail standardized protocols for common in vitro antioxidant assays, including the DPPH, ABTS, and FRAP assays. Additionally, a summary of reported antioxidant activities for various phloroglucinol derivatives is presented to provide a comparative context for researchers working with novel compounds of this class.

Quantitative Antioxidant Activity of Phloroglucinol Derivatives

The antioxidant capacity of phloroglucinol and its derivatives has been evaluated in several studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The table below summarizes the IC50 values for phloroglucinol and some of its derivatives from various in vitro antioxidant assays.

| Compound Name | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound | Reference IC50 |

| Phloroglucinol | DPPH | 42 ± 1.00 | - | Ascorbic Acid | - |

| Phloroglucinol | Nitric Oxide Radical Scavenging | 53.66 ± 1.52 | - | Ascorbic Acid | - |

| Phloroglucinol | Superoxide Radical Scavenging | 102 ± 2.00 | - | Ascorbic Acid | - |

| Phloroglucinol | Hydroxyl Radical Scavenging | 180 ± 3.60 | - | Ascorbic Acid | - |

| Phloroglucinol | Hydrogen Peroxide Scavenging | 52.3 ± 1.52 | - | Ascorbic Acid | - |

| Lysidiside X | DPPH | - | 12.0 | Vitamin E | 33.4 µM |

| Lysidiside Y | DPPH | - | 11.8 | Vitamin E | 33.4 µM |

| Dihydroxyxanthone 3b | DPPH | - | 349 ± 68 | - | - |

Data presented is for phloroglucinol and its derivatives as specific data for 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone was not available.[2][5][6]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (e.g., this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 0.06 mM solution. Store in the dark.

-

Preparation of test compound solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Procedure: a. To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol instead of the test compound. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or Ethanol

-

Test compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS•+ solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working ABTS•+ solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test compound solutions: Prepare a stock solution of the test compound and a series of dilutions.

-

Assay Procedure: a. To a 96-well microplate, add 20 µL of the various concentrations of the test compound or positive control. b. Add 180 µL of the working ABTS•+ solution to each well. c. Incubate the plate at room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance of the test sample.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.[7]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound

-

Positive control (e.g., Ferrous sulfate, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of FRAP reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Prepare this reagent fresh daily and warm it to 37°C before use.

-

Preparation of test compound solutions: Prepare a stock solution of the test compound and a series of dilutions.

-

Assay Procedure: a. To a 96-well microplate, add 20 µL of the various concentrations of the test compound or positive control. b. Add 180 µL of the FRAP reagent to each well. c. Incubate the plate at 37°C for 30 minutes.

-

Measurement: Measure the absorbance at 593 nm using a microplate reader.

-

Calculation: Create a standard curve using a known concentration of ferrous sulfate. The antioxidant capacity of the test compound is expressed as ferrous iron equivalents (µM Fe(II)).

Visualizations

Caption: General workflow for in vitro antioxidant screening.

Caption: Mechanism of radical scavenging by phenolic antioxidants.

References

- 1. Phloroglucinol Attenuates Free Radical-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | MDPI [mdpi.com]

- 5. Phloroglucinols with Antioxidant Activities Isolated from Lysidice rhodostegia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Anti-inflammatory Activity of "3-Hydroxy-3-methylbutanyl"-trihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. "3-Hydroxy-3-methylbutanyl"-trihydroxybenzophenone is a synthetic compound with a chemical structure suggestive of potential biological activity. These application notes provide detailed protocols for evaluating the anti-inflammatory properties of this compound through established in vitro and in vivo models. The primary mechanism of action for many anti-inflammatory compounds involves the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory mediators.

Part 1: In Vitro Anti-inflammatory Activity Assessment

The initial screening of "3-Hydroxy-3-methylbutanyl"-trihydroxybenzophenone is performed using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1][2] LPS, a component of Gram-negative bacteria cell walls, induces a strong inflammatory response in these cells, characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines.[1]

Experimental Protocol: In Vitro Analysis

1. Cell Culture and Maintenance:

- Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Subculture cells every 2-3 days to maintain logarithmic growth.

2. Cell Viability Assay (MTT Assay):

- Seed RAW264.7 cells (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours.

- Treat cells with various concentrations of "3-Hydroxy-3-methylbutanyl"-trihydroxybenzophenone (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours to determine non-cytotoxic concentrations.

- Perform a standard MTT assay to assess cell viability.

3. Measurement of Nitric Oxide (NO) Production:

- Seed RAW264.7 cells (1 x 10^6 cells/mL) in a 96-well plate and allow them to adhere for 24 hours.[1]

- Pre-treat the cells with non-cytotoxic concentrations of the test compound for 1 hour.

- Stimulate the cells with 1 µg/mL of LPS for 24 hours.[1]

- Collect the cell culture supernatant.

- Determine the NO concentration in the supernatant using the Griess reagent.[1]

4. Measurement of Cytokine Levels (ELISA):

- Collect the cell culture supernatants from the NO production assay.

- Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and the anti-inflammatory cytokine (IL-10) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[3][4][5][6]

- Follow the manufacturer's protocol for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding samples and standards, incubating with a detection antibody, adding an enzyme conjugate, and finally adding a substrate for color development.[4][5]

- Measure the absorbance at 450 nm using a microplate reader.[5]

Data Presentation: In Vitro Results (Hypothetical Data)

The following tables summarize the hypothetical effects of "3-Hydroxy-3-methylbutanyl"-trihydroxybenzophenone on LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of "3-Hydroxy-3-methylbutanyl"-trihydroxybenzophenone on Nitric Oxide (NO) Production

| Concentration (µM) | NO Production (µM) | % Inhibition |

| Control (no LPS) | 1.2 ± 0.3 | - |

| LPS (1 µg/mL) | 35.8 ± 2.1 | 0% |

| Compound (1 µM) + LPS | 30.5 ± 1.8 | 14.8% |

| Compound (5 µM) + LPS | 22.1 ± 1.5 | 38.3% |

| Compound (10 µM) + LPS | 15.4 ± 1.2 | 57.0% |

| Compound (25 µM) + LPS | 8.9 ± 0.9 | 75.1% |

| IC50 Value | 8.5 µM |

Table 2: Effect of "3-Hydroxy-3-methylbutanyl"-trihydroxybenzophenone on Cytokine Production (pg/mL)

| Treatment | TNF-α | IL-6 | IL-1β | IL-10 |

| Control (no LPS) | 35 ± 5 | 15 ± 3 | 12 ± 2 | 25 ± 4 |

| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 | 950 ± 80 | 50 ± 8 |

| Compound (10 µM) + LPS | 1150 ± 90 | 850 ± 70 | 420 ± 50 | 150 ± 20 |

| Compound (25 µM) + LPS | 600 ± 60 | 400 ± 45 | 210 ± 30 | 280 ± 35 |

Part 2: In Vivo Anti-inflammatory Activity Assessment

To validate the in vitro findings, the anti-inflammatory effects of the compound are assessed in vivo using the carrageenan-induced paw edema model in rats, a widely used and reproducible model of acute inflammation.[7][8][9][10]

Experimental Protocol: In Vivo Analysis

1. Animals:

- Use male Wistar rats weighing between 180-200g.[8]

- Acclimatize the animals for at least one week before the experiment.[8]

- House the animals in standard laboratory conditions with free access to food and water.

2. Carrageenan-Induced Paw Edema:

- Divide the rats into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 25, 50, 100 mg/kg).

- Administer the test compound or vehicle orally one hour before the induction of inflammation.[9]

- Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[10][11]

- Inject 0.1 mL of saline into the left hind paw to serve as a control.[7]

3. Measurement of Paw Edema:

- Measure the paw volume or thickness at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer or digital calipers.[7][11]

- Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

4. Histopathological Analysis (Optional):

- At the end of the experiment, euthanize the animals and collect the paw tissue.

- Fix the tissue in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to observe inflammatory cell infiltration and edema.[8][10]

Data Presentation: In Vivo Results (Hypothetical Data)

Table 3: Effect of "3-Hydroxy-3-methylbutanyl"-trihydroxybenzophenone on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition at 3h |

| Vehicle Control | - | 0.95 ± 0.08 | 0% |

| Indomethacin | 10 | 0.42 ± 0.05 | 55.8% |

| Compound | 25 | 0.71 ± 0.06 | 25.3% |

| Compound | 50 | 0.54 ± 0.07 | 43.2% |

| Compound | 100 | 0.39 ± 0.04 | 58.9% |

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Hypothetical mechanism of action via the NF-κB signaling pathway.

Caption: Experimental workflow for anti-inflammatory screening.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytokine Elisa [bdbiosciences.com]

- 5. benchchem.com [benchchem.com]

- 6. Inflammation and Cytokine Storm ELISA Kits and Multiplex Immunoassays | Thermo Fisher Scientific - DE [thermofisher.com]

- 7. criver.com [criver.com]

- 8. mdpi.com [mdpi.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 10. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inotiv.com [inotiv.com]

Application Notes and Protocols for Cell Culture Studies of 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available cell culture studies specifically investigating "3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone" are limited. The following application notes and protocols are primarily based on research conducted on structurally similar benzophenone derivatives, such as 2,4',6-trihydroxy-4-methoxybenzophenone . This information serves as a foundational guide and should be adapted and optimized for the specific compound and experimental systems in use.

Introduction

Benzophenones are a class of naturally occurring and synthetic compounds recognized for their diverse pharmacological activities, including potential anticancer properties.[1] Polyhydroxylated and prenylated derivatives, in particular, have shown promise in preclinical studies.[1] The proposed mechanisms of action for the anticancer effects of these compounds often involve the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).[1][2][3]

This document provides detailed methodologies for key in vitro experiments to evaluate the anticancer potential of this compound and presents available data from a closely related analogue to guide experimental design.

Data Presentation: Effects of a Structurally Related Benzophenone

The following quantitative data was obtained from studies on 2,4',6-trihydroxy-4-methoxybenzophenone in the HT-29 human colon carcinoma cell line and can be used as a preliminary reference.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) in HT-29 Cells [3]

| Treatment Duration | IC₅₀ (µM) |

| 24 hours | 172 ± 2.21 |

| 48 hours | 144 ± 2.66 |

| 72 hours | 122 ± 1.69 |

Table 2: Induction of Apoptosis and Cell Cycle Arrest in HT-29 Cells [2][3]

| Assay | Treatment Concentration | Duration | Outcome |

| Apoptosis (Annexin V/PI) | Not specified | Not specified | Increased percentage of early and late apoptotic cells |

| Cell Cycle Analysis | 115 µM | 24, 48, 72 hours | Time-dependent arrest in the G0/G1 phase |

Table 3: Regulation of Apoptosis-Related Proteins in HT-29 Cells [2][3]

| Protein | Type | Regulation |

| PUMA | Pro-apoptotic | Upregulated |

| Bak | Pro-apoptotic | Upregulated |

| Bcl-2 | Anti-apoptotic | Upregulated |

| Mcl-1 | Anti-apoptotic | Upregulated |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for desired time points (e.g., 24, 48, and 72 hours).[3]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. PI is a fluorescent DNA intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for the selected duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content within the cells, which allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is typically represented as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.[2][3]

Mandatory Visualizations

Caption: A streamlined workflow for assessing the anticancer potential.

Caption: A proposed signaling pathway for benzophenone-induced apoptosis.[1][2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Induction of apoptosis of 2,4',6-trihydroxybenzophenone in HT-29 colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis of 2,4′,6-Trihydroxybenzophenone in HT-29 Colon Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cancer Research: 3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Hydroxy-3-methylbutanyl)-2,4,6-trihydroxybenzophenone is a xanthone derivative that has been isolated from plant sources such as Garcinia cowa.[1] While direct and extensive research on the specific anticancer properties of this compound is emerging, the broader class of polyhydroxylated and prenylated benzophenones has demonstrated significant potential in cancer research. Structurally similar compounds are known to exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.

These application notes provide a comprehensive guide for investigating the potential anticancer activities of this compound. The protocols and data presentation formats are based on established methodologies for evaluating novel anticancer compounds.

Proposed Mechanism of Action

Based on studies of analogous benzophenone derivatives, the primary proposed anticancer mechanisms of this compound involve the induction of cytotoxicity, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway.[2] This is often mediated by the modulation of key regulatory proteins within the cell. The lipophilic side chain may enhance the compound's interaction with cellular membranes, potentially increasing its bioavailability and efficacy.[2]

Data Presentation

The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Cancer Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| e.g., MCF-7 (Breast) | Experimental Data | Experimental Data |

| e.g., A549 (Lung) | Experimental Data | Experimental Data |

| e.g., HCT116 (Colon) | Experimental Data | Experimental Data |

| e.g., U87 (Glioblastoma) | Experimental Data | Experimental Data |

Caption: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population after a specified incubation period (e.g., 48 or 72 hours).

Table 2: Apoptosis Induction Analysis

| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | Experimental Data | Experimental Data |

| Compound (IC50 Conc.) | Experimental Data | Experimental Data |

| Positive Control | Experimental Data | Experimental Data |

Caption: Quantification of apoptotic and necrotic cell populations as determined by Annexin V/Propidium Iodide (PI) staining and flow cytometry.

Table 3: Cell Cycle Analysis

| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | Experimental Data | Experimental Data | Experimental Data |

| Compound (IC50 Conc.) | Experimental Data | Experimental Data | Experimental Data |

| Positive Control | Experimental Data | Experimental Data | Experimental Data |

Caption: Distribution of cells in different phases of the cell cycle following treatment, as measured by flow cytometry of DNA content.

Table 4: Western Blot Densitometry Analysis

| Protein Target | Vehicle Control (Normalized Intensity) | Compound (IC50 Conc.) (Normalized Intensity) | Fold Change |

| Bcl-2 | 1.0 | Experimental Data | Calculated Value |

| Bax | 1.0 | Experimental Data | Calculated Value |

| Cleaved Caspase-3 | 1.0 | Experimental Data | Calculated Value |

| Cleaved PARP | 1.0 | Experimental Data | Calculated Value |

| p53 | 1.0 | Experimental Data | Calculated Value |

| p21 | 1.0 | Experimental Data | Calculated Value |

| Cyclin D1 | 1.0 | Experimental Data | Calculated Value |

| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 |

Caption: Relative protein expression levels determined by densitometric analysis of Western blot bands, normalized to a loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and the workflows for the key experimental protocols.

Caption: Proposed intrinsic apoptosis signaling pathway.

Caption: Workflow for determining cell viability using the MTT assay.

Caption: General workflow for Western blotting analysis.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of the compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (for stock solution)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS)

-